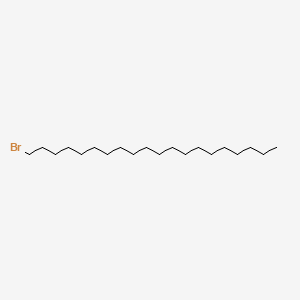

1-Bromoeicosane

CAS No.: 4276-49-7

Cat. No.: VC1959650

Molecular Formula: C20H41B

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4276-49-7 |

|---|---|

| Molecular Formula | C20H41B |

| Molecular Weight | 361.4 g/mol |

| IUPAC Name | 1-bromoicosane |

| Standard InChI | InChI=1S/C20H41Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3 |

| Standard InChI Key | CZASMUMJSKOHFJ-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCCCCCBr |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCBr |

| Melting Point | 37.5 °C |

Introduction

Physical and Chemical Properties

1-Bromoeicosane possesses well-defined physical and chemical properties that influence its behavior in various environments. Understanding these properties is essential for predicting its interactions and potential applications.

Structural and Molecular Properties

The molecular structure of 1-bromoeicosane consists of a linear 20-carbon chain with a terminal bromine atom. This structural arrangement gives the molecule distinctive characteristics, including its ability to form ordered structures through non-covalent interactions .

Physical Properties

1-Bromoeicosane exists as a white to pale yellow crystalline solid at room temperature. Its long hydrocarbon chain contributes to its hydrophobic nature and solubility characteristics .

Thermodynamic Properties

The thermodynamic properties of 1-bromoeicosane provide valuable information about its phase behavior and energetics, which are crucial for understanding its reactivity and applications in various temperature conditions .

| Property | Value | Method | Reference |

|---|---|---|---|

| Enthalpy of Vaporization | 79.8 kJ/mol (at 517 K) | A, EST | |

| Flash Point | >230°F | Not specified |

Synthesis and Preparation Methods

The synthesis of 1-bromoeicosane typically involves the bromination of eicosane through various reaction pathways. Understanding these synthetic routes is essential for researchers who need to prepare this compound for experimental studies.

Radical Bromination

The most common method for synthesizing 1-bromoeicosane involves the radical bromination of eicosane. This reaction typically proceeds through a free radical mechanism, where a bromine radical abstracts a hydrogen atom from eicosane, forming a carbon radical that subsequently reacts with another bromine molecule to form 1-bromoeicosane .

The reaction generally requires:

-

Eicosane as the starting material

-

Bromine (Br₂) as the brominating agent

-

A radical initiator such as azobisisobutyronitrile (AIBN) or light (hν)

-

Controlled reaction conditions to favor terminal bromination

This selective bromination at the terminal position can be challenging due to statistical factors favoring internal positions, but reaction conditions can be optimized to improve selectivity for the 1-position.

Industrial Production

Industrial production of 1-bromoeicosane follows similar principles to laboratory synthesis but is conducted on a larger scale. The process typically involves careful control of reaction parameters to ensure high yield and purity .

Key considerations in industrial production include:

-

Precise temperature control

-

Proper mixing to ensure uniform reaction

-

Effective purification methods such as recrystallization or distillation

-

Safety measures for handling bromine and other reagents

The purified product is typically characterized using various analytical techniques to confirm its identity and assess its purity before commercial distribution.

Chemical Reactions

1-Bromoeicosane participates in a variety of chemical reactions typical of primary alkyl halides. These reactions form the basis for its applications in synthetic chemistry and materials science.

Nucleophilic Substitution Reactions

As a primary alkyl bromide, 1-bromoeicosane readily undergoes nucleophilic substitution reactions, particularly via the SN2 mechanism. In these reactions, the bromine atom is replaced by a nucleophile, leading to a diverse range of products .

Common nucleophilic substitution reactions include:

-

Reaction with sodium cyanide (NaCN) to form eicosanenitrile

-

Reaction with potassium hydroxide (KOH) to form eicosanol

-

Reaction with sodium acetate to form eicosyl acetate

These reactions provide pathways for converting 1-bromoeicosane into various functionalized derivatives of eicosane.

Elimination Reactions

Under strongly basic conditions, 1-bromoeicosane can undergo elimination reactions to form alkenes. The primary product of such reactions is typically 1-eicosene, although isomeric alkenes may also form depending on reaction conditions .

Common reagents for elimination reactions include:

-

Potassium tert-butoxide (t-BuOK)

-

Sodium ethoxide (NaOEt)

-

Other strong bases

The elimination reaction competes with nucleophilic substitution, and the reaction conditions can be adjusted to favor one pathway over the other.

Oxidation and Reduction

1-Bromoeicosane can undergo oxidation and reduction reactions under appropriate conditions, although these are less common than substitution and elimination reactions .

Oxidation reactions may include:

-

Oxidation to eicosanoic acid using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

Reduction reactions typically involve:

-

Reduction to eicosane using lithium aluminum hydride (LiAlH₄) or other reducing agents

These transformations further expand the utility of 1-bromoeicosane as a synthetic intermediate.

Self-Assembly Behavior

One of the most extensively studied aspects of 1-bromoeicosane is its self-assembly behavior, particularly at the graphite interface. This behavior has been investigated under various conditions, providing valuable insights into the factors governing molecular self-organization .

Self-Assembly at the Vacuum-Graphite Interface

Under ultrahigh vacuum (UHV) conditions at approximately 80 K, 1-bromoeicosane forms ordered monolayers on graphite surfaces. Scanning tunneling microscopy (STM) studies have revealed that the molecules arrange in a lamellar structure with specific orientational characteristics .

Key features of the vacuum-graphite interface assembly include:

-

Molecules predominantly arranged with bromine groups in a head-to-head orientation

-

Lamellar structure with a 66 ± 3° angle between the lamella direction and the molecular backbone axis

-

Observable disorder with head-to-tail defects interspersed throughout the film

-

Double lamella width of approximately 5.12 ± 0.02 nm

-

Estimated intermolecular distance of 0.44 nm

These observations provide valuable insights into the fundamental interactions governing molecular self-assembly under vacuum conditions.

Self-Assembly at the Liquid-Graphite Interface

When 1-bromoeicosane monolayers are formed and imaged in equilibrium with solution at approximately 290-293 K, a different assembly pattern emerges. While the molecules still pack with their bromines oriented head-to-head, they form a nearly rectangular array with subtle variations depending on the solvent used .

Table: Structural Parameters of 1-Bromoeicosane Monolayers at Different Interfaces

The research indicates that solvent effects play a significant role in determining the self-assembly structure, with a possible correlation between the dielectric constant of the solvent and the observed lamella-backbone angle. Lower dielectric constant solvents tend to produce monolayers with smaller angles, suggesting the importance of bromine solvation in modifying the identity of the lowest-energy self-assembled structures .

Theoretical Studies of Self-Assembly

Theoretical investigations using molecular dynamics simulations have provided additional insights into the self-assembly behavior of 1-bromoeicosane. These studies have shown that the 60° (approximately 66° in experimental measurements) and 90° structures represent local minima on the potential energy surface, with the 60° structure slightly lower in energy under vacuum conditions .

Important findings from theoretical studies include:

-

Observation of a 90°-to-60° phase transition in vacuum through all-atom molecular dynamics simulations

-

Stabilization of both morphologies when explicit solvent models are included

-

The basin of the potential energy surface around the 90° form is very narrow, suggesting metastability

-

The 90° structure may serve as a superior template for solvent capping, explaining its prevalence under solvent conditions

These theoretical insights complement the experimental observations and provide a deeper understanding of the factors governing the self-assembly process.

Applications

1-Bromoeicosane has found applications in various fields, leveraging its structural features and reactivity.

Materials Science Applications

In materials science, 1-bromoeicosane has been utilized in the preparation of composite materials with unique properties .

Notable applications include:

-

Preparation of CuBr/polymer nanocomposites

-

Development of self-assembled monolayers for surface modification

-

Template-directed assembly of other materials

These applications exploit the compound's ability to form ordered structures and undergo specific chemical transformations.

Research Applications

1-Bromoeicosane serves as a model compound in fundamental research, particularly in studies of molecular self-assembly and surface science .

Research applications include:

-

Investigation of solvent effects on self-assembly processes

-

Study of halogen-halogen interactions and their role in molecular ordering

-

Examination of phase transitions in two-dimensional molecular films

The insights gained from these studies contribute to the broader understanding of supramolecular chemistry and interfacial phenomena.

Analytical Techniques for Characterization

Various analytical techniques can be employed to characterize 1-bromoeicosane and confirm its identity and purity.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the structure and composition of 1-bromoeicosane .

Infrared (IR) spectroscopy reveals characteristic absorption bands, including:

-

C-H stretching vibrations in the 2800-3000 cm⁻¹ region

-

C-Br stretching vibration typically observed at lower frequencies

-

CH₂ bending vibrations

Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation .

Microscopy Techniques

Scanning tunneling microscopy (STM) has been extensively used to investigate the self-assembly behavior of 1-bromoeicosane at various interfaces .

STM studies reveal:

-

Molecular arrangement and packing

-

Intermolecular distances and angles

-

Defects and domain boundaries in self-assembled monolayers

These observations provide direct visual evidence of the molecular organization and support structural models derived from other analytical techniques.

Thermal Analysis

Thermal analysis techniques such as differential scanning calorimetry (DSC) can be used to determine the melting point and investigate phase transitions of 1-bromoeicosane .

The melting point of 1-bromoeicosane (36-39°C) provides a simple but effective criterion for assessing purity, as impurities typically depress or broaden the melting range.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume